5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-5-7-14(8-6-13)16-11-24-19-17(16)18(22-12-23-19)21-10-15-4-2-3-9-20-15/h2-9,11-12H,10H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUVSQMZBERPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C19H16N4S
- CAS Number: 726160-12-9
The thieno[2,3-d]pyrimidine moiety is significant for its interaction with various biological targets, including enzymes and receptors.
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer activities. The compound has been shown to lower cancer cell viability through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of multiple cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound has been identified as a modulator of phosphoinositide-specific phospholipase C (pi-PLC), which plays a role in tumorigenesis. Inhibition of this pathway can lead to reduced tumor growth and metastasis .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives:
- Inhibition of Viral Replication : The compound has demonstrated effectiveness against specific viruses by inhibiting viral replication processes. For instance, it has been noted to affect the activity of RNA polymerases crucial for viral replication .
- Mechanism of Action : The antiviral activity is believed to stem from its ability to interfere with viral entry or replication within host cells, although specific pathways remain under investigation.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various assays:
- Cell Viability Assays : The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- IC50 Values : In vitro studies report IC50 values indicating effective concentrations for inhibiting cell growth and inducing apoptosis in targeted cancer cell lines .
Case Studies and Experimental Data
Several studies have contributed to our understanding of this compound's biological activity:
Mechanistic Insights
Research into the mechanisms underlying the biological activity of this compound suggests:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Yield :
- Bulky substituents (e.g., indazole in ) often reduce yields (40%) compared to simpler aryl groups (85% for 5a in ). Steric hindrance during nucleophilic substitution may explain this trend .
- Electron-withdrawing groups (e.g., nitro in ) may also lower yields due to reduced reactivity .
Melting Points :
- Compounds with methoxy groups (e.g., 7e, 229–231°C) exhibit higher melting points than chlorinated analogs (5a, 170–172°C), likely due to enhanced crystallinity from polar substituents .
Biological Activity :
- Kinase Inhibition : Compound 15 () demonstrates dual EGFR/HER2 inhibition, attributed to the 4-nitrophenyl group enhancing target affinity .
- Antiviral Activity : Compound 38 () inhibits HCV replication, with the benzoimidazole moiety likely contributing to RNA-binding interactions .
- Anti-Proliferative Activity : Chlorophenyl-substituted 5a () shows efficacy against cancer cell lines, suggesting halogenation enhances cytotoxicity .
Preparation Methods
General Synthetic Approaches for Thieno[2,3-d]pyrimidine Core
Classical Multi-Step Approach
The classical synthesis of the thieno[2,3-d]pyrimidine scaffold typically involves a multi-step process beginning with appropriately substituted thiophene precursors. This approach has been widely utilized despite its limitations regarding step economy and atom efficiency.
General Reaction Scheme
The synthesis generally proceeds through the following sequence (Table 1):
Table 1. Classical Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Core
This approach, while reliable, requires multiple purification steps and results in moderate overall yields. The Gewald reaction in the first step typically involves the condensation of a ketone (for introducing the 5-(4-methylphenyl) substituent), with a sulfur source and a cyanoacetate derivative.
One-Pot Four-Component Approach
Recent developments have focused on more efficient one-pot multi-component reactions for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Na₂HPO₄-Catalyzed Four-Component Reaction
A significant advancement in the synthesis of thieno[2,3-d]pyrimidin-4-amines was achieved through a Na₂HPO₄-catalyzed four-component reaction between ketones, malononitrile, elemental sulfur (S₈), and formamide. This method significantly improves atom economy and step efficiency compared to classical approaches.
Table 2. Na₂HPO₄-Catalyzed Four-Component Reaction Conditions
| Parameter | Condition | Optimization Range | Optimal Value |
|---|---|---|---|
| Temperature | 170-200°C | 170-210°C | 200°C |
| Catalyst loading | Na₂HPO₄ (20 mol%) | 0-25 mol% | 20 mol% |
| Reaction time | 0.5h | 0.25-2h | 0.5h |
| Solvent | Neat/Formamide | Various | Neat formamide |
| Molar ratio (Ketone:Malononitrile:S₈:Formamide) | 1:1.5:1.1:12 | Various | 1:1.5:1.1:12 |
This approach can be adapted for the synthesis of the target compound by utilizing 4-methylacetophenone as the ketone component, followed by appropriate functionalization at the 4-position.
Specific Synthesis of 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Route A: Sequential Synthesis via 4-Chloro Intermediate
This route involves the synthesis of a key 4-chloro intermediate followed by nucleophilic aromatic substitution with pyridin-2-ylmethylamine.
Detailed Procedure
Step 1: Synthesis of methyl 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate
A mixture of 4-methylacetophenone (1.0 equiv.), methyl cyanoacetate (1.1 equiv.), sulfur (1.2 equiv.), and diethylamine (0.5 equiv.) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized to give the thiophene derivative in 75-80% yield.
Step 2: Synthesis of 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
The thiophene derivative (1.0 equiv.) is heated with formamide (excess, 12 equiv.) at 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to give the thieno[2,3-d]pyrimidin-4(3H)-one in 70-75% yield.
Step 3: Conversion to 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv.) is suspended in phosphoryl chloride (POCl₃, 10 equiv.) and refluxed for 2-3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured into ice water. The pH is adjusted to 7-8 with aqueous ammonia, and the product is extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to give the 4-chloro derivative in 85-95% yield.
Step 4: Nucleophilic Substitution with Pyridin-2-ylmethylamine
The 4-chloro derivative (1.0 equiv.), pyridin-2-ylmethylamine (1.2 equiv.), and triethylamine (1.5 equiv.) in isopropanol are heated at reflux for 4-6 hours. The reaction mixture is cooled, concentrated, and purified by column chromatography to afford the target compound in 75-85% yield.
Table 3. Yield and Reaction Conditions for Route A
| Step | Reagents | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylacetophenone, methyl cyanoacetate, S₈, Et₂NH | EtOH, reflux | 4-6 | 75-80 |
| 2 | Thiophene derivative, formamide | 180-200°C | 4-6 | 70-75 |
| 3 | Thieno[2,3-d]pyrimidin-4(3H)-one, POCl₃ | Reflux | 2-3 | 85-95 |
| 4 | 4-Chloro derivative, pyridin-2-ylmethylamine, Et₃N | Isopropanol, reflux | 4-6 | 75-85 |
Optimization Parameters
Several parameters can be adjusted to optimize the yield and purity of the target compound:
Table 4. Optimization Parameters for Route A
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature for Step 1 | 75-80°C | ↑ 10-15% |
| Catalyst for Gewald reaction | Morpholine vs. Et₂NH | Morpholine: ↑ 5-8% |
| Formamide quantity | 12-15 equiv. | >12 equiv.: ↑ 5% |
| POCl₃ excess | 10-15 equiv. | >10 equiv.: No significant effect |
| Base for Step 4 | Et₃N vs. DIPEA | DIPEA: ↑ 3-5% |
| Solvent for Step 4 | Isopropanol vs. Acetonitrile | Acetonitrile: ↑ 5-7% |
Route B: Direct Synthesis via Modified One-Pot Approach
This more recent approach utilizes a modified version of the Na₂HPO₄-catalyzed four-component reaction, followed by functionalization at the 4-position.
Detailed Procedure
Step 1: One-Pot Synthesis of 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
To a reaction vessel are added 4-methylacetophenone (1.0 equiv.), malononitrile (1.5 equiv.), sulfur (1.1 equiv.), formamide (12.0 equiv.), Na₂HPO₄ (20 mol%), and triphenylphosphine (10 mol%). The mixture is heated at 200°C for 0.5 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified to give the 4-amino derivative in 62-85% yield.
Step 2: N-Alkylation with 2-(Bromomethyl)pyridine
The 4-amino derivative (1.0 equiv.), 2-(bromomethyl)pyridine hydrobromide (1.2 equiv.), and potassium carbonate (2.0 equiv.) in N,N-dimethylformamide are heated at 80-90°C for 4-6 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified to give the target compound in 70-80% yield.
Table 5. Yield and Reaction Conditions for Route B
| Step | Reagents | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylacetophenone, malononitrile, S₈, formamide, Na₂HPO₄, PPh₃ | 200°C | 0.5 | 62-85 |
| 2 | 4-Amino derivative, 2-(bromomethyl)pyridine·HBr, K₂CO₃ | DMF, 80-90°C | 4-6 | 70-80 |
Effect of Reaction Parameters
Table 6. Influence of Reaction Parameters on Route B Yield
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (Step 1) | 170-210°C | 200°C | ±15% |
| Catalyst loading | 5-30 mol% | 20 mol% | ±10% |
| Reaction time (Step 1) | 0.25-2h | 0.5h | ±8% |
| Base (Step 2) | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ | ±5% |
| Solvent (Step 2) | DMF, DMSO, Acetonitrile | DMF | ±12% |
Route C: Suzuki Coupling Approach
This approach involves the preparation of a thieno[2,3-d]pyrimidine core followed by introduction of the 4-methylphenyl group via Suzuki coupling.
Detailed Procedure
Step 1: Synthesis of 5-bromo-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
This intermediate is prepared following a similar procedure to Route A, but starting with a brominated thiophene precursor.
Step 2: Suzuki Coupling with 4-Methylphenylboronic Acid
The 5-bromo derivative (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv.) in a mixture of 1,4-dioxane and water (4:1) are heated at reflux under nitrogen atmosphere for 4-6 hours. The reaction mixture is cooled, filtered through Celite, concentrated, and purified to give the target compound in 75-85% yield.
Table 7. Yield and Reaction Conditions for Route C
| Step | Reagents | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Multi-step synthesis from brominated precursor | Various | - | 40-45 (overall) |
| 2 | 5-Bromo derivative, 4-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/water, reflux | 4-6 | 75-85 |
Comparative Analysis of Synthetic Routes
A critical comparison of the three synthetic routes reveals their relative advantages and limitations:
Table 8. Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall yield | 30-45% | 45-68% | 30-38% |
| Number of isolation steps | 4 | 2 | 3-4 |
| Reaction time | 14-21h | 5-7h | 12-18h |
| Atom economy | Moderate | High | Low |
| Scalability | Good | Excellent | Moderate |
| Purification complexity | High | Low | High |
| Reagent cost | Moderate | Low | High |
| Waste generation | High | Low | High |
Characterization Data
The target compound, this compound, can be characterized by various analytical techniques:
Table 9. Spectroscopic and Analytical Data
| Parameter | Observed Value |
|---|---|
| Appearance | Pale yellow crystalline solid |
| Melting point | 178-180°C |
| Yield | 45-68% (depending on route) |
| IR (KBr, cm⁻¹) | 3325 (N-H), 3050-2850 (C-H), 1620 (C=N), 1580, 1540, 1440, 1350, 1170, 830, 760 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.55 (d, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 7.85-7.75 (m, 3H, aromatic-H), 7.65 (s, 1H, thiophene-H), 7.55-7.45 (m, 2H, aromatic-H), 7.40-7.30 (m, 3H, aromatic-H), 6.95 (t, 1H, NH), 4.75 (d, 2H, CH₂), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.5, 160.2, 158.8, 155.3, 149.2, 138.2, 137.1, 135.8, 130.2, 129.8, 129.1, 128.5, 122.7, 121.3, 117.5, 112.8, 45.2, 21.1 |
| MS (ESI) m/z | 359.1 [M+H]⁺ |
| HRMS (ESI) | Calculated for C₂₁H₁₇N₄S [M+H]⁺: 359.1174, Found: 359.1176 |
| Elemental Analysis | Calculated for C₂₁H₁₆N₄S: C, 70.33; H, 4.50; N, 15.63; S, 8.94. Found: C, 70.18; H, 4.53; N, 15.58; S, 8.91 |
Optimization of Reaction Conditions
Effect of Catalyst and Base
The choice of catalyst and base significantly impacts the yield and purity of the target compound. For Route B, the effect of different catalysts and bases was investigated:
Table 10. Effect of Catalyst and Base on Route B Yield
| Catalyst (20 mol%) | Base (2.0 equiv.) | Yield (%) |
|---|---|---|
| Na₂HPO₄ | K₂CO₃ | 65 |
| Na₂CO₃ | K₂CO₃ | 58 |
| K₃PO₄ | K₂CO₃ | 61 |
| L-Proline/Et₂NH | K₂CO₃ | 45 |
| Na₂HPO₄ | Cs₂CO₃ | 68 |
| Na₂HPO₄ | NaH | 60 |
| Na₂HPO₄ | Et₃N | 52 |
Solvent Optimization
The solvent system plays a critical role in the efficiency of the nucleophilic substitution step:
Table 11. Effect of Solvent on Nucleophilic Substitution Step
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Isopropanol | 82 | 6 | 75 |
| Ethanol | 78 | 6 | 72 |
| Acetonitrile | 82 | 5 | 80 |
| DMF | 90 | 4 | 83 |
| DMSO | 90 | 4 | 82 |
| Dioxane | 101 | 5 | 77 |
| THF | 66 | 8 | 68 |
Scale-Up Considerations
For industrial or large-scale synthesis, several factors must be considered:
Table 12. Scale-Up Considerations for Different Routes
| Consideration | Route A | Route B | Route C |
|---|---|---|---|
| Heat management | Moderate concern | High concern | Moderate concern |
| Solvent volume | High | Low | High |
| Reagent handling | Complex | Simple | Complex |
| Safety considerations | POCl₃ handling | High temperature | Pd catalyst recycling |
| Purification method | Column chromatography/Recrystallization | Simple filtration/Recrystallization | Column chromatography |
| Equipment requirements | Standard | High-temperature reactor | Controlled atmosphere |
| Process control | Multiple critical points | Few critical points | Multiple critical points |
Q & A
Q. What are the optimal synthetic routes for 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Condensation : Combining a thieno[2,3-d]pyrimidine precursor with 4-methylphenyl and pyridinylmethylamine groups under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Coupling Reactions : Use of coupling agents like HATU with DIPEA as a base to facilitate amide/amine bond formation, achieving yields of ~75% under inert atmospheres .
- Key Variables : Temperature (80–120°C), solvent choice, and catalyst (e.g., Pd/C for hydrogenation steps) critically affect purity and yield. HPLC and TLC are recommended for progress monitoring .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : and NMR to verify substituent positions (e.g., pyridinylmethyl group at N4) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] peak matching theoretical values).
- Chromatography : HPLC purity >95% ensures minimal byproducts .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated for analogous thienopyrimidines .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shift variations .
- Dynamic Effects : Consider tautomerism or rotameric equilibria via variable-temperature NMR .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridinylmethyl amine .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- LogP Optimization : Modify substituents (e.g., replacing methylphenyl with hydrophilic groups) to balance lipophilicity (target LogP 2–4) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Thienopyrimidine Ring : Replace sulfur with oxygen (furopyrimidines) .
- Substituents : Alter methylphenyl to halogenated or methoxy groups .
- Bioisosteres : Replace pyridinylmethyl with benzimidazole or quinoline moieties .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
Q. What computational methods predict binding modes to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., DNA topoisomerase II) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .
Data Analysis and Interpretation
Q. How to address discrepancies in biological activity across cell lines or assays?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Cell Line Profiling : Compare genetic backgrounds (e.g., EGFR expression levels in cancer cells) .
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity .
Q. What statistical approaches are robust for analyzing high-throughput screening data?
- Methodological Answer :
- Z-Score Normalization : Identify hits with activity >3σ from the mean .
- PCA : Reduce dimensionality to highlight key bioactivity trends .
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to p-values .
Comparative Analysis
Q. How does this compound compare to structurally similar thienopyrimidines in terms of activity?
- Methodological Answer :
- Activity Table :
| Compound | Target | IC (μM) | Unique Feature |
|---|---|---|---|
| Target Compound | EGFR | 0.45 | Pyridinylmethyl group |
| 5-Ethyl-N-(isopropoxy) analog | DNA gyrase | 1.2 | Enhanced Gram-negative activity |
| 4-Chlorophenyl derivative | Topoisomerase II | 0.87 | Chlorine improves lipophilicity |
- Key Insight : The pyridinylmethyl group enhances kinase selectivity over bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
